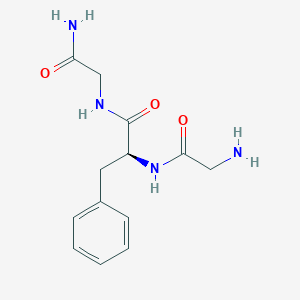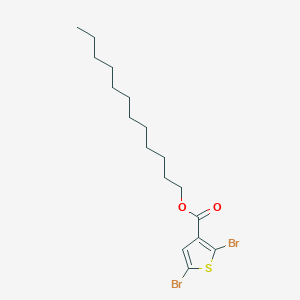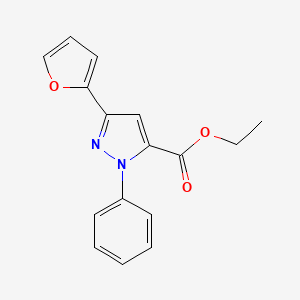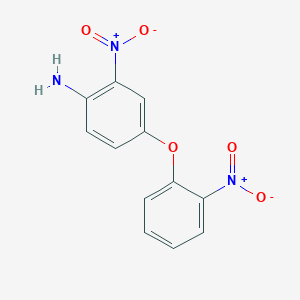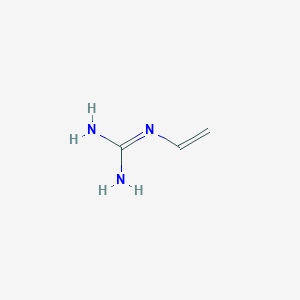
N''-Ethenylguanidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’‘-Ethenylguanidine is an organic compound belonging to the guanidine family. Guanidines are characterized by the presence of a functional group with the general structure (R1R2N)(R3R4N)C=N-R5. N’'-Ethenylguanidine is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’'-Ethenylguanidine typically involves the reaction of guanidine derivatives with ethenylating agents. One common method is the reaction of guanidine with vinyl halides under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of N’‘-Ethenylguanidine often involves large-scale synthesis using similar methods as in the laboratory but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity N’'-Ethenylguanidine suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
N’'-Ethenylguanidine undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxo-derivatives.
Reduction: Reduction reactions can convert it into simpler guanidine derivatives.
Substitution: N’'-Ethenylguanidine can participate in nucleophilic substitution reactions, where the ethenyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and thiols can react with N’'-Ethenylguanidine under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo-derivatives, while substitution reactions can produce a variety of substituted guanidines.
Scientific Research Applications
N’'-Ethenylguanidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: N’'-Ethenylguanidine derivatives are studied for their potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of specialty chemicals and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of N’'-Ethenylguanidine involves its interaction with specific molecular targets. It can act as a nucleophile, participating in various chemical reactions. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to specific physiological effects.
Comparison with Similar Compounds
Similar Compounds
- N-Ethylguanidine
- N-Methylguanidine
- N-Phenylguanidine
Comparison
N’'-Ethenylguanidine is unique due to the presence of the ethenyl group, which imparts distinct reactivity compared to other guanidine derivatives. This makes it particularly useful in synthetic chemistry for creating complex molecules. Its biological activity also differs from other guanidines, making it a compound of interest in medicinal chemistry.
Properties
CAS No. |
155270-59-0 |
|---|---|
Molecular Formula |
C3H7N3 |
Molecular Weight |
85.11 g/mol |
IUPAC Name |
2-ethenylguanidine |
InChI |
InChI=1S/C3H7N3/c1-2-6-3(4)5/h2H,1H2,(H4,4,5,6) |
InChI Key |
UVIDMSMLNGZCSV-UHFFFAOYSA-N |
Canonical SMILES |
C=CN=C(N)N |
Related CAS |
294864-28-1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6,7-dichloro-5-hydroxy-1H-pyrido[2,3-b]pyrazine-2,3-dione](/img/structure/B14261170.png)
![4-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]pyridine](/img/structure/B14261173.png)
![(2E)-{[(E)-Glycyl]imino}acetic acid](/img/structure/B14261175.png)
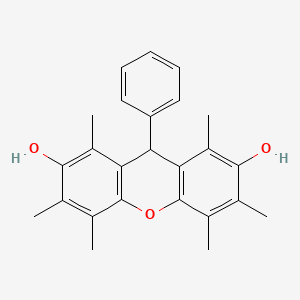

![3-(2,2-Dibromospiro[2.4]heptan-1-yl)prop-2-enenitrile](/img/structure/B14261202.png)
![2-Thiazolamine, N-[(3-chlorophenyl)methylene]-](/img/structure/B14261204.png)
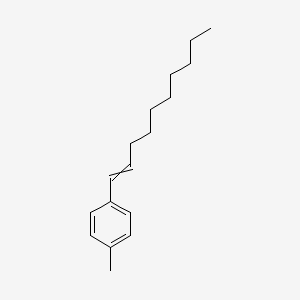
![1,1'-[(1-Hydroxyethyl)azanediyl]di(propan-2-ol)](/img/structure/B14261214.png)

